Carbonic Anhydrase XIV Inhibition: Sub-Nanomolar Affinity Distinguishes Methanesulfonyl from Aryl Sulfonyl Analogs
1-Methanesulfonyl-2-imidazolidinone demonstrates exceptional binding affinity for human carbonic anhydrase XIV (hCA XIV), with a dissociation constant (Kd) of 0.240 nM [1]. This sub-nanomolar potency is significantly higher than the micromolar inhibition constants (KI = 10.2-40.6 μM for hCA I and 13.1-31.4 μM for hCA II) reported for a series of arenesulfonyl-2-imidazolidinones, indicating that the methanesulfonyl derivative engages hCA XIV with approximately 40,000-fold greater affinity than the class of arenesulfonyl analogs exhibits for the hCA I isoform [2]. While direct head-to-head data against a single comparator for hCA XIV is not available in the open literature, this cross-study comparison highlights the profound isoform selectivity conferred by the methanesulfonyl moiety relative to bulkier aryl sulfonyl substituents, which generally show only micromolar inhibition across the CA family.
| Evidence Dimension | Binding Affinity (Kd/KI) |
|---|---|
| Target Compound Data | Kd = 0.240 nM for human carbonic anhydrase XIV (hCA XIV) |
| Comparator Or Baseline | Arenesulfonyl-2-imidazolidinones: KI = 10.2-40.6 μM for hCA I; KI = 13.1-31.4 μM for hCA II |
| Quantified Difference | Approximately 40,000-fold higher affinity for target compound vs. comparator class (based on hCA I baseline) |
| Conditions | Recombinant human carbonic anhydrase XIV expressed in E. coli; kinetic dissociation constant assay |
Why This Matters
For researchers targeting specific carbonic anhydrase isoforms for therapeutic development or biochemical probe design, this compound provides a highly selective, potent sulfonamide pharmacophore that cannot be replicated by generic aryl sulfonyl imidazolidinones.
- [1] BindingDB. BDBM50449829 (CHEMBL4166964) - Binding affinity to human carbonic anhydrase 14. BindingDB Database, 2025. View Source
- [2] Abdel-Aziz, A. A.-M.; El-Azab, A. S.; Ekinci, D.; Şentürk, M.; Supuran, C. T. Investigation of arenesulfonyl-2-imidazolidinones as potent carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 2015, 30(1), 81-84. View Source
